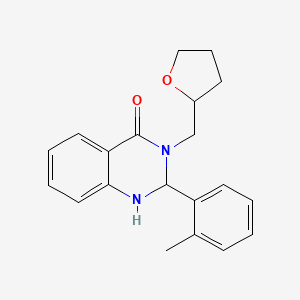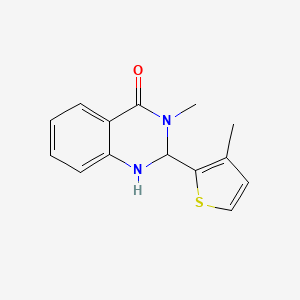
N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.11609238 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
Research in chemical synthesis often explores the development of novel compounds with potential biological activities. For instance, the synthesis and biological evaluation of compounds can lead to discoveries in antitumor, antimicrobial, and anticonvulsant properties. One study focused on the synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide derivatives, which exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests a potential application of N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide derivatives in cancer research and therapy (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Anticancer Activity
The search for novel anticancer agents is a significant area of scientific research. Studies involving the synthesis of new chemical entities, such as isoxazole derivatives, have shown promising results in this field. For example, a study on N-phenyl-5-carboxamidyl isoxazoles investigated their anticancer activity with a focus on solid tumor selectivity. One derivative was found to be active against colon 38 and CT-26 mouse colon tumor cells, indicating the potential of isoxazole derivatives, including this compound, in the development of new chemotherapeutic agents for colon cancer (J. Shaw et al., 2012).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies are crucial in understanding the interactions between chemical compounds and biological targets. These studies can provide insights into the mechanism of action of potential drugs and help in the optimization of their therapeutic properties. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized and subjected to experimental and theoretical studies to determine its molecular characteristics. The compound exhibited significant enzyme inhibition activity, suggesting its potential as a multitarget-directed ligand for various diseases (A. Saeed et al., 2022).
TGR5 Receptor Agonists
The TGR5 receptor is a target for the treatment of metabolic disorders such as type II diabetes. A series of 3-aryl-4-isoxazolecarboxamides was identified as novel, potent small molecule agonists of the human TGR5 G-protein coupled receptor. These compounds, including potential derivatives of this compound, showed promise in improving GLP-1 secretion in vivo, which could be beneficial for metabolic disorder therapies (K. Evans et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-propyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-5-13-9-14(17-20-13)15(19)16-12-7-4-6-11(8-12)10(2)18/h4,6-9H,3,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVSSNUSDXUEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4502566.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide](/img/structure/B4502574.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)




